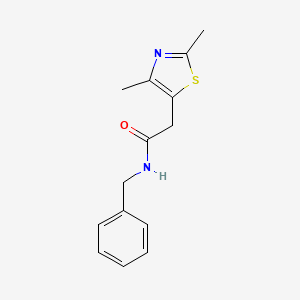

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Description

"N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide" is a heterocyclic compound featuring a thiazole core substituted with two methyl groups at positions 2 and 4, an acetamide group at position 5, and a benzyl moiety attached via the nitrogen atom. Thiazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This article focuses on comparing its structure, synthesis, and biological activity with similar compounds from peer-reviewed studies.

Properties

IUPAC Name |

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10-13(18-11(2)16-10)8-14(17)15-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEGIFWAIDGMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of N-benzylacetamide as a starting material, which is then reacted with 2,4-dimethylthiazole under similar conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Research indicates that N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide exhibits significant antibacterial properties. It shows effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat bacterial resistance. Studies have demonstrated that this compound can inhibit bacterial growth through various mechanisms, including interference with essential bacterial metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. For instance, it has been reported to inhibit Src kinase activity, which is crucial in cancer cell signaling .

Other Therapeutic Uses

Beyond antibacterial and anticancer applications, this compound may have potential uses in treating other diseases due to its diverse biological activity profile. Ongoing research is exploring its role in anti-inflammatory and antifungal therapies.

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties. For example, thiazole derivatives are often used in the development of advanced materials with improved thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Case Study 1: Anticancer Activity

A study evaluating the Src kinase inhibitory activity of various N-benzyl substituted acetamides found that this compound exhibited promising results against certain cancer cell lines with a GI50 value indicating significant potency .

Case Study 2: Antibacterial Efficacy

In another research project focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains using standard methods like the turbidimetric method. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes . For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . In cancer cells, it may interfere with cell division and induce apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the triazole or benzodiazole moieties present in analogs like 9c and the benzothiazole in , which may reduce steric hindrance and alter binding affinities.

- Unlike 4a , which incorporates a tetrazole ring, the thiazole core in the target compound could enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Physicochemical Properties

Melting points and synthetic yields of analogous compounds highlight trends (Table 2):

Analysis :

- The presence of electron-withdrawing groups (e.g., bromo in 9c ) correlates with higher melting points compared to electron-donating groups (e.g., methyl in 9d ) .

- The target compound’s methyl-substituted thiazole may lower its melting point relative to nitro- or bromo-substituted analogs, favoring solubility in organic solvents.

Antiproliferative Activity

Enzymatic Interactions

- Molecular docking of 9c and analogs revealed distinct binding poses compared to acarbose (a reference inhibitor), with the bromophenyl group occupying a hydrophobic pocket in the active site .

Biological Activity

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a benzyl group and an acetamide moiety. The synthesis typically involves the reaction of 2,4-dimethylthiazole with benzyl bromide in the presence of a base such as potassium carbonate, often conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : This compound has shown potential antibacterial and antifungal properties. For instance, studies indicate that thiazole derivatives often have lower minimum inhibitory concentrations (MIC) against Gram-positive bacteria compared to reference drugs like chloramphenicol .

- Anticancer Properties : Research has highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's structure allows it to interact with various cellular targets involved in cancer progression .

- Anticonvulsant Activity : Some studies have explored the anticonvulsant properties of related compounds, suggesting that modifications in the acetamide structure can influence efficacy against seizures .

The biological activity of this compound is attributed to its interaction with specific biochemical pathways:

- Target Interaction : The thiazole structure is known to engage with various molecular targets within cells, influencing pathways related to cell proliferation and apoptosis.

- Biochemical Pathways : Thiazole derivatives can modulate several biochemical pathways due to their ability to affect enzyme activity and receptor interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-disubstituted thiazoles | Varying substituents on the thiazole ring | Broad range of biological activities |

| N-aryl cyanoacetamides | Cyano group attached to aryl substituents | Diverse biological activities |

| 4-methylthiazole derivatives | Methyl group substitutions on thiazole | Antibacterial and antifungal properties |

The specific combination of substituents in this compound may confer distinct biological properties not found in other derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives:

- Antibacterial Studies : A study demonstrated that certain thiazole derivatives exhibited MIC values ranging from 100–400 μg/mL against Gram-positive bacteria like Enterococcus faecalis and lower efficacy against Gram-negative strains compared to standard antibiotics .

- Antifungal Activity : Other research indicated that some compounds showed significant antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations lower than those required for bacterial strains .

- Cytotoxicity Against Cancer Cells : In vitro assays have shown that specific thiazole derivatives can induce apoptosis in cancer cell lines at concentrations significantly lower than traditional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide and its derivatives?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with 2-amino-5-aryl-methylthiazole intermediates in dioxane with triethylamine as a base (20–25°C). Purification involves filtration and recrystallization from ethanol-DMF mixtures . Characterization typically employs IR, -NMR, -NMR, and elemental analysis to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use spectroscopic techniques:

- IR spectroscopy to confirm amide C=O stretches (~1650 cm) and thiazole ring vibrations.

- NMR to verify benzyl protons (δ 4.3–4.5 ppm for CH) and thiazole methyl groups (δ 2.2–2.6 ppm).

- Elemental analysis to match calculated vs. experimental C, H, N, S content (e.g., C: 62.56% calculated vs. 62.50% observed) .

Q. What in vitro assays are suitable for initial evaluation of its anticancer activity?

- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC values with reference inhibitors like KX2-391, a Src kinase inhibitor with structural similarities. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How does the N-benzyl substituent influence Src kinase inhibitory activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified benzyl groups (e.g., electron-withdrawing or -donating substituents). Compare inhibitory potency in kinase assays. Computational docking (e.g., AutoDock Vina) can model interactions with the Src substrate-binding domain, highlighting steric and electronic effects of substituents .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays).

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific inhibition.

- Solubility optimization : Address discrepancies caused by poor solubility using co-solvents (e.g., PEG 400/water mixtures) or formulation adjustments .

Q. How can computational methods predict target interactions for this compound?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study binding stability with Src kinase. Analyze hydrogen bonding (e.g., between acetamide carbonyl and kinase residues) and hydrophobic interactions (e.g., benzyl group with pocket residues). Validate predictions via mutagenesis studies .

Q. What strategies improve solubility without compromising bioactivity?

- Methodological Answer :

- Co-solvent systems : Test PEG 400/water mixtures, which enhance solubility via preferential solvation (Hildebrand parameter δ1+2 ~26 MPa) .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the benzyl moiety for pH-dependent solubility.

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to assess dual kinase/cell proliferation effects?

- Methodological Answer : Use a factorial design with varying concentrations (e.g., 0.1–100 μM) and time points (24–72 hrs). Measure both kinase inhibition (via ADP-Glo) and cell viability (via ATP-luminescence). Apply statistical models (e.g., ANOVA) to differentiate direct kinase effects from cytotoxicity .

Q. What analytical techniques quantify compound stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.